
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with a chloro and methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl substituents.
Attachment of the Benzamide Group: The final step involves the attachment of the benzamide group to the pyrimidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance binding affinity and selectivity towards these targets. The benzamide group may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-6-methylpyrimidin-2-yl)benzamide
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methyl-2-pyrimidinamine
Uniqueness
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)-3-methylbutyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyrimidine ring. This combination of structural features can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
88875-05-2 |
|---|---|
Formule moléculaire |
C17H20ClN3O |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
N-[1-(4-chloro-6-methylpyrimidin-2-yl)-3-methylbutyl]benzamide |
InChI |
InChI=1S/C17H20ClN3O/c1-11(2)9-14(16-19-12(3)10-15(18)21-16)20-17(22)13-7-5-4-6-8-13/h4-8,10-11,14H,9H2,1-3H3,(H,20,22) |
Clé InChI |
NTQWRKGYAPEFTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C(CC(C)C)NC(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


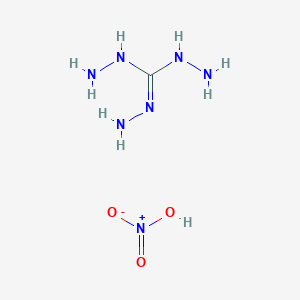
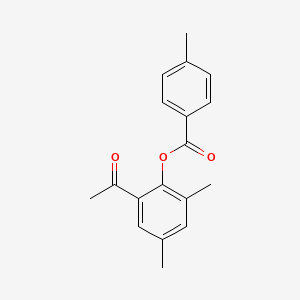

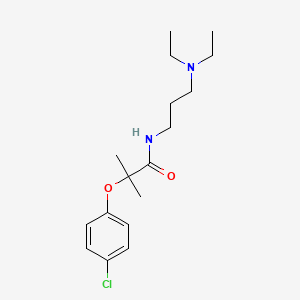
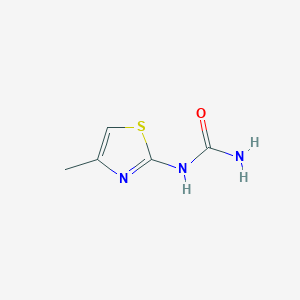

![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

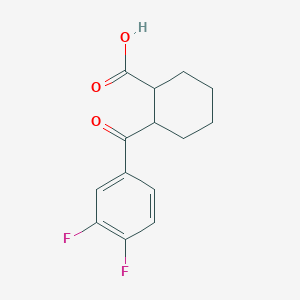
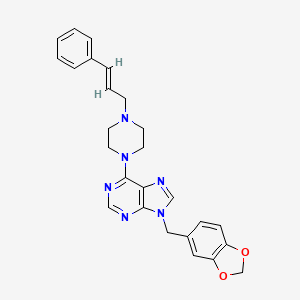
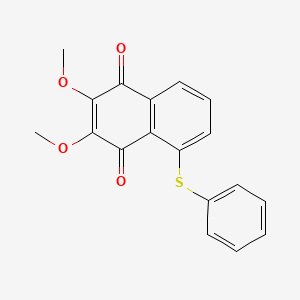
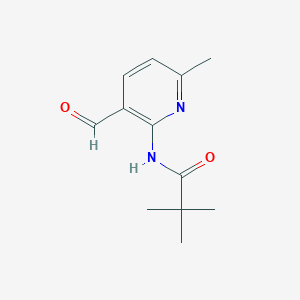
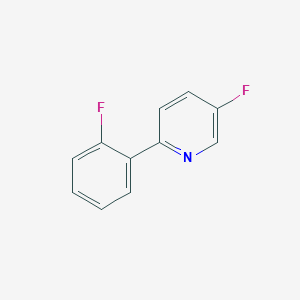
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B14144174.png)
